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molecular formula C13H15ClO3 B8596893 Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate

Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate

Cat. No. B8596893
M. Wt: 254.71 g/mol
InChI Key: JKXITWGBCUEPNK-UHFFFAOYSA-N
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Patent
US08507493B2

Procedure details

Lithium hydroxide monohydrate (1.7 g, 40.3 mmol) was added to a suspension of Example 15A (4.7 g, 13.4 mmol) in tetrahydrofuran (320 mL) and water (160 mL) at room temperature. The reaction mixture was stirred at 55° C. overnight. The reaction was concentrated under reduced pressure to remove tetrahydrofuran, acidified to pH˜3 by adding aqueous 1 M HCl while cooling. The precipitate was collected by filtration and dried in a dessicator containing KOH overnight. Recrystallization from heptane afforded the titled compound. MS (ESI+) m/z 227 (M+H)+.
Name
Lithium hydroxide monohydrate
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[Cl:4][C:5]1[CH:6]=[C:7]([CH:18]=[CH:19][CH:20]=1)[O:8][C:9]1([C:13]([O:15]CC)=[O:14])[CH2:12][CH2:11][CH2:10]1>O1CCCC1.O>[Cl:4][C:5]1[CH:6]=[C:7]([CH:18]=[CH:19][CH:20]=1)[O:8][C:9]1([C:13]([OH:15])=[O:14])[CH2:12][CH2:11][CH2:10]1 |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
1.7 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
4.7 g
Type
reactant
Smiles
ClC=1C=C(OC2(CCC2)C(=O)OCC)C=CC1
Name
Quantity
320 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
160 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 55° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
ADDITION
Type
ADDITION
Details
by adding aqueous 1 M HCl
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in a dessicator
ADDITION
Type
ADDITION
Details
containing KOH overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Recrystallization from heptane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(OC2(CCC2)C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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